![molecular formula C16H15N3O2S2 B10879739 N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)
N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA is a complex organic compound that features a thiophene ring fused with a cycloheptane ring, a cyano group, and a furylcarbonyl thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohepta[b]thiophene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution or addition reactions.
Attachment of the furylcarbonyl thiourea moiety: This could be done through condensation reactions involving isothiocyanates and furyl amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group or other functional groups.
Substitution: Various substitution reactions could occur, especially at the thiophene or furyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert the cyano group to an amine.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in various organic reactions.
Biology and Medicine
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, affecting biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings.
Cyano compounds: Molecules containing cyano groups.
Furyl compounds: Compounds with furyl rings.
Uniqueness
N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-(2-FURYLCARBONYL)THIOUREA is unique due to its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S2/c17-9-11-10-5-2-1-3-7-13(10)23-15(11)19-16(22)18-14(20)12-6-4-8-21-12/h4,6,8H,1-3,5,7H2,(H2,18,19,20,22) |
InChI Key |
SLTYOQVWFQDKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
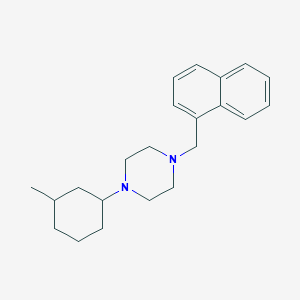
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)
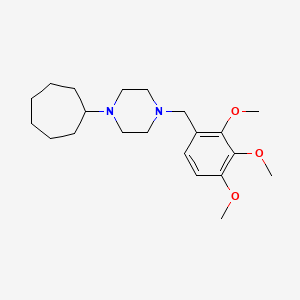
![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
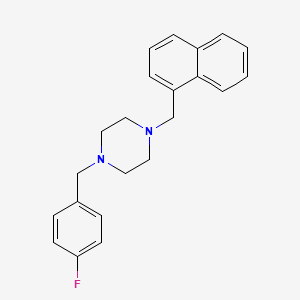
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
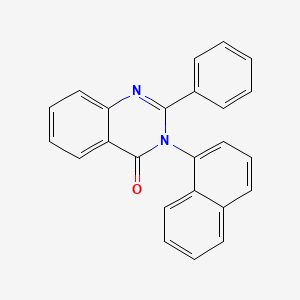
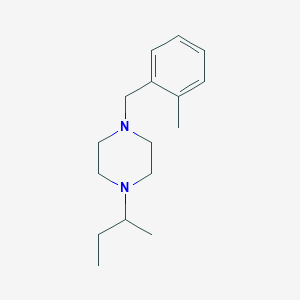
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
